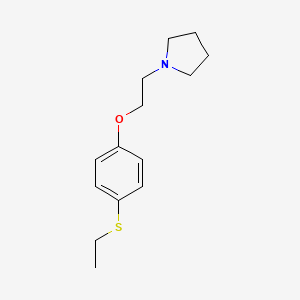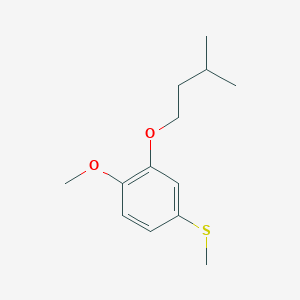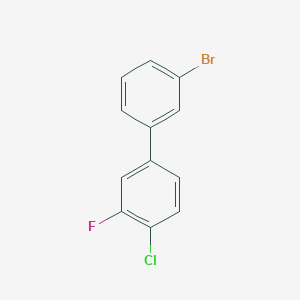
3-Bromo-4'-chloro-3'-fluorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4’-chloro-3’-fluorobiphenyl is an organic compound with the molecular formula C12H7BrClF It is a biphenyl derivative, meaning it consists of two benzene rings connected by a single bond The presence of bromine, chlorine, and fluorine atoms on the biphenyl structure makes it a halogenated aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4’-chloro-3’-fluorobiphenyl is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out at elevated temperatures (around 80-100°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-Bromo-4’-chloro-3’-fluorobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high purity and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3-Bromo-4’-chloro-3’-fluorobiphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the biphenyl structure can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of biphenyl derivatives with hydrogen atoms replacing the halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield biphenyl derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehalogenated biphenyl compounds.
科学研究应用
3-Bromo-4’-chloro-3’-fluorobiphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their interactions with biological systems.
Medicine: Research on the compound’s potential pharmacological properties and its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobiphenyl depends on its specific application. In chemical reactions, the compound acts as a substrate or reagent, participating in various transformations through well-established organic reaction mechanisms. In biological systems, the compound’s halogen atoms may interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity. The exact pathways and molecular targets involved can vary based on the specific context of its use.
相似化合物的比较
3-Bromo-4’-chloro-3’-fluorobiphenyl can be compared with other halogenated biphenyl compounds, such as:
3-Bromo-4-chlorobiphenyl: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Bromo-3-chlorobiphenyl: The position of the halogen atoms is different, leading to variations in chemical properties and reactivity.
3-Chloro-4-fluorobiphenyl:
The presence of different halogen atoms and their positions on the biphenyl structure contribute to the unique properties and applications of each compound.
属性
IUPAC Name |
4-(3-bromophenyl)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWUIZXXXWJVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
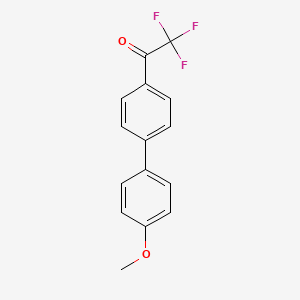
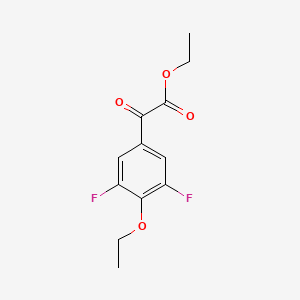
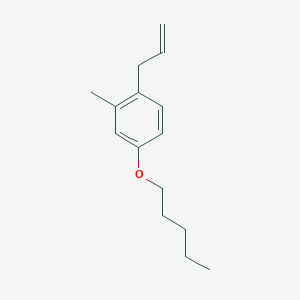
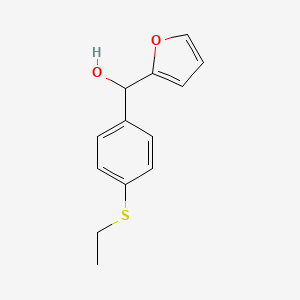
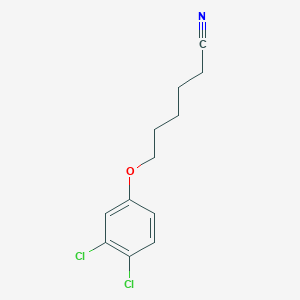
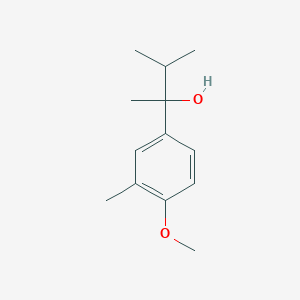
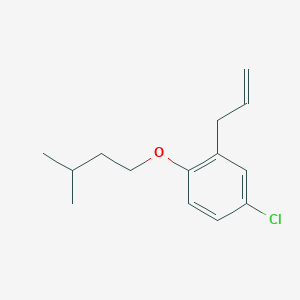
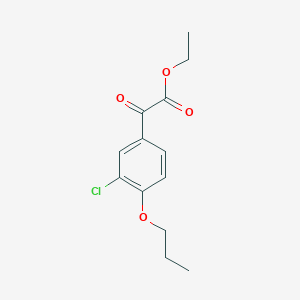
![2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol](/img/structure/B7993281.png)
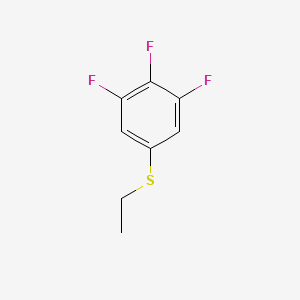
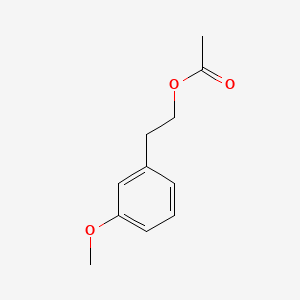
![2-[3-(Methylthio)phenyl]-2-pentanol](/img/structure/B7993300.png)
